molecular formula C11H14ClNO3 B14869656 2-(3-chloro-4-methoxyphenyl)-N-methoxy-N-methylacetamide

2-(3-chloro-4-methoxyphenyl)-N-methoxy-N-methylacetamide

Cat. No.: B14869656
M. Wt: 243.68 g/mol
InChI Key: CRHBQCWUFGHCQW-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methoxyphenyl)-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C11H14ClNO3. This compound is characterized by the presence of a chloro group and a methoxy group attached to a phenyl ring, along with an acetamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxyphenyl)-N-methoxy-N-methylacetamide typically involves the reaction of 3-chloro-4-methoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methoxyphenyl)-N-methoxy-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-chloro-4-methoxyphenyl)-N-methoxy-N-methylacetamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methoxyphenyl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chloro-4-methoxyphenyl)-N-methoxy-N-methylacetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both methoxy and chloro groups. This combination of functional groups imparts distinct chemical properties, making it valuable in various research applications .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-N-methoxy-N-methylacetamide

InChI

InChI=1S/C11H14ClNO3/c1-13(16-3)11(14)7-8-4-5-10(15-2)9(12)6-8/h4-6H,7H2,1-3H3

InChI Key

CRHBQCWUFGHCQW-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC1=CC(=C(C=C1)OC)Cl)OC

Origin of Product

United States

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